molecular formula C13H9NO3 B15125850 4-Benzoylpyridine-3-carboxylic acid CAS No. 74975-25-0

4-Benzoylpyridine-3-carboxylic acid

Cat. No.: B15125850
CAS No.: 74975-25-0
M. Wt: 227.21 g/mol
InChI Key: XNHHHVALCZHJCA-UHFFFAOYSA-N
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Description

Significance and Context within Pyridine (B92270) Carboxylic Acid Chemistry

Pyridine carboxylic acids are a class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry and materials science. nih.govnih.gov The introduction of a carboxylic acid group to the pyridine ring imparts acidic properties and provides a reactive handle for further chemical modifications. The presence of the nitrogen atom in the pyridine ring also offers a site for coordination with metal ions, making these compounds valuable ligands in coordination chemistry. mdpi.comrsc.org

4-Benzoylpyridine-3-carboxylic acid is distinguished within this class by the presence of a benzoyl group. This bulky, aromatic substituent significantly influences the molecule's steric and electronic properties, which can in turn affect its reactivity, solubility, and biological activity. The combination of the pyridine core, the carboxylic acid functionality, and the benzoyl moiety creates a versatile scaffold for the synthesis of more complex molecules with potential applications in pharmaceuticals and materials science. evitachem.comsmolecule.com

Overview of Structural Features Relevant to Research

The key structural features of this compound are pivotal to its chemical behavior and research applications. evitachem.com

Pyridine Ring: The foundational heterocyclic ring is basic in nature and can participate in various chemical reactions. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions.

Carboxylic Acid Group (-COOH): This functional group is responsible for the compound's acidic nature and enhances its solubility in polar solvents. It serves as a primary site for derivatization, such as esterification and amidation, allowing for the synthesis of a wide array of derivatives. evitachem.com

Benzoyl Group (C₆H₅CO-): This group introduces aromatic character and steric bulk. The ketone within the benzoyl group can participate in nucleophilic addition reactions, and the phenyl ring can be a site for further functionalization. The electron-withdrawing nature of the carbonyl group also influences the reactivity of the pyridine ring. evitachem.com

These structural components collectively contribute to the molecule's potential to interact with biological targets and to form complex supramolecular structures.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₉NO₃ evitachem.com
Molecular Weight227.21 g/mol evitachem.com
CAS Number74975-25-0 evitachem.com
IUPAC NameThis compound evitachem.com
InChI KeyXNHHHVALCZHJCA-UHFFFAOYSA-N evitachem.com
Canonical SMILESC1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)C(=O)O evitachem.com

Historical Perspective of 4-Benzoylpyridine (B1666322) Derivatives in Academic Literature

While specific historical accounts of this compound are not extensively documented in readily available literature, the broader class of benzoylpyridine derivatives has been a subject of study for many years. For instance, methods for the preparation of 3-benzoylpyridine (B1664120) were described as early as 1915 by Wolffenstein and Hartwich. orgsyn.org These early syntheses often involved reactions such as the addition of organometallic reagents to cyanopyridines or the oxidation of corresponding carbinols. orgsyn.org

More recently, research on derivatives such as 4-benzoylpyridine has focused on their coordination chemistry. For example, the crystal structure of a complex involving 4-benzoylpyridine and iron(II) isothiocyanate has been reported, demonstrating the ability of the pyridine nitrogen to coordinate with metal centers. nih.gov The study of such coordination compounds is crucial for the development of new materials with interesting magnetic and electronic properties.

Furthermore, derivatives of pyridine carboxylic acids, such as the structurally related 4-quinolone-3-carboxylic acids, have a well-established history as antibacterial agents, providing a rationale for exploring the biological activities of other pyridine carboxylic acid derivatives. nih.govgoogle.com

Scope and Objectives of Current Research Directions on this compound

Current research involving this compound and its derivatives is primarily directed towards two main areas: medicinal chemistry and materials science.

In the realm of medicinal chemistry , the focus is on synthesizing and evaluating new derivatives for their potential therapeutic applications. Drawing parallels from related structures, research is exploring the antimicrobial and anticancer activities of compounds based on the this compound scaffold. nih.govsmolecule.com The objective is to understand the structure-activity relationships and to identify lead compounds for further development. For example, derivatives of pyridine-3-carboxylic acid have shown promise as agents against bacterial wilt in tomatoes, suggesting a broader potential for agricultural applications as well. nih.gov

In materials science , the compound serves as a versatile building block for the synthesis of coordination polymers and metal-organic frameworks (MOFs). evitachem.com The presence of both a nitrogen-containing heterocycle and a carboxylic acid group allows for the formation of robust and intricate structures with potential applications in catalysis, gas storage, and sensing. The objective of this research is to create novel materials with tailored properties by systematically modifying the organic linker, which in this case would be derived from this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

74975-25-0

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

4-benzoylpyridine-3-carboxylic acid

InChI

InChI=1S/C13H9NO3/c15-12(9-4-2-1-3-5-9)10-6-7-14-8-11(10)13(16)17/h1-8H,(H,16,17)

InChI Key

XNHHHVALCZHJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=NC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 4 Benzoylpyridine 3 Carboxylic Acid and Its Analogues

Established Synthetic Pathways to the 4-Benzoylpyridine (B1666322) Core

The formation of the 4-benzoylpyridine scaffold is a key step that can be achieved through several reliable methods. These approaches often involve the coupling of a pyridine (B92270) moiety with a benzoyl group or a precursor thereof.

Ortho-Metallation and Electrophilic Substitution Sequences

Directed ortho-metallation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. baranlab.org This method utilizes a directing metalation group (DMG) to guide the deprotonation of the position ortho to it by a strong base, typically an organolithium reagent. baranlab.org The resulting organometallic intermediate can then react with an appropriate electrophile to introduce a desired substituent.

In the context of pyridine synthesis, the nitrogen atom within the ring can act as a directing group, although its efficacy can be influenced by other substituents. harvard.eduresearchgate.net The use of hindered lithium dialkylamides, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), has proven effective for the metallation of pyridine derivatives. researchgate.netnih.gov For instance, the lithiation of 2-chloropyridine (B119429) at the 3-position, followed by quenching with benzoyl chloride, can yield 2-chloro-3-benzoylpyridine in excellent yield. youtube.com This strategy highlights the potential to introduce a benzoyl group at a specific position on the pyridine ring, which can then be further elaborated to the target molecule.

The choice of the base and reaction conditions is crucial to avoid side reactions like nucleophilic addition of the organometallic reagent to the pyridine ring. harvard.edunih.gov The use of mixed-metal superbases, such as nBuLi-Li-aminoalkoxide aggregates, can offer enhanced regio- and chemoselectivity in the deprotonative lithiation of pyridine derivatives. nih.gov

Modular Approaches in Benzoylpyridine Synthesis

Modular synthetic strategies offer flexibility in accessing a diverse range of benzoylpyridine derivatives by combining different building blocks. nih.govnih.gov A recently developed approach involves a telescoped flow process that merges a light-driven, catalyst-free reductive arylation with a subsequent oxidation step. nih.govacs.orgcore.ac.uk

This method utilizes the photochemical reaction between aromatic aldehydes and cyanopyridines. nih.govacs.org Upon irradiation, a ketyl radical intermediate is formed from the aldehyde, which then undergoes a radical-radical cross-coupling with a reduced cyanopyridine species. nih.gov The resulting secondary alcohol is then oxidized to the corresponding benzoylpyridine. nih.govacs.orgcore.ac.uk This strategy has been successfully applied to a variety of aromatic and heteroaromatic aldehydes, demonstrating its broad scope and utility. nih.govacs.org

Another modular approach involves a cascade reaction comprising a copper-catalyzed N-iminative cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This is followed by an electrocyclization of the resulting 3-azatriene and subsequent air oxidation to afford highly substituted pyridines. nih.gov This method provides a versatile route to complex pyridine structures from readily available starting materials. nih.gov

Synthesis of the Carboxylic Acid Functionality at the C-3 Position

Once the 4-benzoylpyridine core is established, the next critical step is the introduction of the carboxylic acid group at the C-3 position. This can be accomplished through direct carboxylation or by derivatizing a precursor functional group.

Carboxylation Reactions

Direct carboxylation of the pyridine ring at the C-3 position can be challenging. However, recent advancements have provided methods for the selective carboxylation of pyridines. One such method involves a one-pot protocol for the C-4 selective carboxylation of pyridines using carbon dioxide (CO2). chemistryviews.org This process proceeds through a C-H phosphination followed by a copper-catalyzed carboxylation of the resulting phosphonium (B103445) salts. chemistryviews.org While this method targets the C-4 position, it highlights the potential for developing regioselective carboxylation strategies for other positions on the pyridine ring.

Another general approach to synthesizing carboxylic acids is the carboxylation of Grignard reagents with carbon dioxide.

Derivatization from Precursor Pyridine Structures

An alternative and often more practical approach is to introduce the carboxylic acid functionality by modifying a precursor group already present on the pyridine ring. A common strategy involves the oxidation of an alkyl or other oxidizable group at the C-3 position. google.com For example, a methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate. google.com

Hydrolysis of a nitrile (cyano) group at the C-3 position is another effective method for generating the carboxylic acid. This transformation can be achieved under acidic or basic conditions. The nitrile precursor can be introduced onto the pyridine ring through various synthetic methods.

Furthermore, derivatization can be achieved through the activation of a carboxylic acid group for subsequent reactions. Reagents like 1-chloro-4-methylpyridinium iodide (CMPI) or the more reactive 1-fluoro-4-methylpyridinium p-toluenesulphonate (FMP) can be used to activate the carboxylic acid for nucleophilic substitution, allowing for the formation of esters and amides. nih.gov

Advanced Synthetic Strategies for Stereoselective Derivatization

For the synthesis of chiral derivatives of 4-benzoylpyridine-3-carboxylic acid, stereoselective methods are required. While specific examples for the stereoselective derivatization of this compound itself are not extensively documented in the provided context, general strategies for the asymmetric synthesis of substituted piperidines, the saturated analogues of pyridines, offer valuable insights.

A rhodium-catalyzed asymmetric reductive Heck reaction of arylboronic acids with phenyl pyridine-1(2H)-carboxylate has been developed to produce 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity. acs.org This approach involves the partial reduction of pyridine, followed by asymmetric carbometalation and another reduction step to furnish enantioenriched 3-substituted piperidines. acs.org Such a strategy could potentially be adapted for the synthesis of chiral derivatives related to the this compound scaffold.

The development of derivatization reagents optimized for specific analytical techniques, such as mass spectrometry, is also an area of active research. rsc.org These reagents can enhance the detection and structural elucidation of complex molecules, which is crucial for the analysis of stereoisomers. rsc.orgnih.gov

Catalytic Approaches in Pyridine Carboxylic Acid Synthesis

The synthesis of pyridine carboxylic acids often relies on the oxidation of alkyl-substituted pyridines. A prominent catalytic method involves the use of vanadium-based catalysts for the vapor-phase oxidation of picolines (methylpyridines). For instance, nicotinic acid (pyridine-3-carboxylic acid) can be produced from the oxidation of β-picoline. google.com This approach offers advantages over traditional liquid-phase oxidations that often require harsh reagents like nitric acid.

Another significant catalytic strategy is the direct, regioselective C-H carboxylation of pyridine derivatives using carbon dioxide (CO2) as a C1 source. This method is of particular interest from a green chemistry perspective. Rhodium-catalyzed C-H activation has been explored for the carboxylation of aromatic compounds, including pyridine derivatives. nih.govtechnologypublisher.com These reactions, however, can be complex, with factors such as the catalyst, solvent, and additives influencing the efficiency and selectivity of the carboxylation.

Palladium-catalyzed cross-coupling reactions also represent a powerful tool for constructing the carbon framework of benzoylpyridine derivatives. While not a direct synthesis of the carboxylic acid, these methods can be used to introduce the benzoyl group, which can be followed by a separate carboxylation or oxidation step.

Below is a table summarizing various catalytic approaches applicable to the synthesis of pyridine carboxylic acids and their analogues.

Catalytic SystemSubstrateProductKey Features
Vanadium Oxide on Titanium DioxideAlkylpyridines (e.g., β-picoline)Pyridine Carboxylic Acids (e.g., Nicotinic Acid)Vapor-phase oxidation, industrial relevance. google.com
Rhodium ComplexesPyridine derivativesPyridine Carboxylic AcidsDirect C-H carboxylation with CO2. nih.govtechnologypublisher.com
Palladium CatalystsHalopyridines and Benzene (B151609) derivativesBenzoylpyridinesPrecursor synthesis via cross-coupling reactions.

Table 1: Overview of Catalytic Approaches for Pyridine Carboxylic Acid Synthesis

Green Chemistry and Sustainable Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules like this compound. The focus is on developing methods that are more environmentally benign, utilize renewable resources, and are more atom-economical.

One of the key areas of green chemistry in pyridine synthesis is the use of multicomponent reactions (MCRs). MCRs allow for the construction of complex molecules in a single step from three or more starting materials, which reduces waste and improves efficiency. While a specific MCR for this compound is not widely reported, the general principle is applicable to the synthesis of highly substituted pyridines. rsc.org

The use of sustainable catalysts is another cornerstone of green synthetic routes. This includes the development of biocatalysts and heterogeneous catalysts that can be easily recovered and reused. For example, enzymatic hydrolysis of nitriles to carboxylic acids presents a green alternative to harsh chemical hydrolysis methods. The biosynthesis of nicotinic acid from 3-cyanopyridine (B1664610) using nitrilase enzymes is a well-established example of this approach. orgsyn.org

Furthermore, the direct carboxylation of pyridines using CO2, as mentioned in the catalytic section, is a prime example of a green and sustainable route. nih.govtechnologypublisher.com Utilizing a readily available and non-toxic C1 source like CO2 is highly desirable for reducing the environmental impact of chemical synthesis.

The table below highlights some green and sustainable approaches relevant to the synthesis of this compound and its analogues.

Green Chemistry ApproachDescriptionRelevance to this compound Synthesis
Multicomponent Reactions (MCRs)One-pot synthesis involving three or more starting materials.Potential for efficient, atom-economical synthesis of the core pyridine structure. rsc.org
BiocatalysisUse of enzymes as catalysts.Enzymatic hydrolysis of a corresponding nitrile precursor could provide a green route to the carboxylic acid. orgsyn.org
Direct C-H Carboxylation with CO2Utilization of carbon dioxide as a C1 feedstock.A sustainable method for introducing the carboxylic acid functionality onto the pyridine ring. nih.govtechnologypublisher.com
Use of Greener SolventsReplacement of hazardous organic solvents with more environmentally friendly alternatives (e.g., water, ionic liquids).Can significantly reduce the environmental footprint of the overall synthetic process.

Table 2: Green and Sustainable Synthetic Routes

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography of 4-Benzoylpyridine-3-carboxylic Acid and Related Compounds

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering insights into bond lengths, angles, and intermolecular interactions that govern its solid-state form.

Single Crystal X-ray Diffraction Analysis of Crystalline Structures

While specific single-crystal X-ray diffraction data for this compound is not available in the surveyed literature, analysis of closely related compounds provides valuable structural context. For instance, the coordination complex bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)bis(methanol-κN)iron(II) incorporates the 4-benzoylpyridine (B1666322) moiety. In this complex, the iron(II) cation is octahedrally coordinated by two nitrogen atoms from the 4-benzoylpyridine ligands, two nitrogen atoms from terminal isothiocyanate anions, and two methanol (B129727) molecules. The 4-benzoylpyridine ligands themselves exhibit a non-coplanar arrangement between the pyridine (B92270) ring and the carbonyl group, with a significant dihedral angle.

The study of cocrystals, such as those formed between aromatic carboxylic acids and other molecules, further illustrates the structural principles at play. The formation of such structures is governed by specific hydrogen-bonding synthons, which could be expected in the crystal structure of the title compound.

Analysis of Crystal Packing and Lattice Parameters

Detailed lattice parameters for this compound are not publicly documented. However, for the related iron complex, the crystal data has been thoroughly determined, revealing a structure located on centers of inversion. These complexes are linked by intermolecular O—H⋯O hydrogen bonds, forming layers. The analysis of crystal packing in similar aromatic carboxylic acids often reveals hydrogen-bonded dimers, which significantly influence their solid-state properties. For example, the cocrystallization of benzoic acid and pentafluorobenzoic acid results in a structure sustained by acid-acid homosynthons and stabilized by phenyl-perfluorophenyl stacking.

Table 1: Crystallographic Data for a Related Iron(II) Complex Containing 4-Benzoylpyridine (Note: This data is for [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂] and not this compound)

Parameter Value
Compound bis(4-benzoylpyridine-κN)bis(isothiocyanato-κN)bis(methanol-κN)iron(II)
Formula [Fe(NCS)₂(C₁₂H₉NO)₂(CH₄O)₂]
Feature Discrete complexes located on centres of inversion
Intermolecular Linkage O—H⋯O hydrogen bonds forming layers parallel to (101)
Dihedral Angle (Pyridine-Carbonyl) 47.9 (1)°

This table presents data from a related compound to illustrate typical crystallographic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the molecular structure of organic compounds in solution by probing the magnetic environments of atomic nuclei.

Proton NMR Spectroscopic Analysis for Molecular Structure Confirmation

Specific experimental ¹H NMR data for this compound is not detailed in the available literature. However, the expected chemical shifts can be inferred from general principles and data for analogous structures. The proton of the carboxylic acid (–COOH) group is typically highly deshielded and appears far downfield, often in the 10-12 ppm region, usually as a broad singlet. Protons on the pyridine and benzene (B151609) rings would appear in the aromatic region, typically between 7.0 and 9.0 ppm. The exact shifts and coupling patterns would depend on the electronic effects and relative positions of the benzoyl and carboxylic acid substituents. For related structures like 4-benzoylbutyric acid, protons adjacent to the carbonyl group are found in the 2-3 ppm range.

Solvent and Temperature Dependent NMR Studies

There are no specific studies on the effect of solvent and temperature on the NMR spectra of this compound. Generally, such studies provide information on dynamic processes and intermolecular interactions, like hydrogen bonding. For carboxylic acids, changing the solvent can alter the equilibrium between monomeric and dimeric forms, leading to changes in the chemical shift of the acidic proton. Temperature variations can also affect these equilibria and the rates of conformational changes, which would be reflected in the NMR peak widths and positions. For example, in some xanthones, temperature and solvent changes have been shown to facilitate the exchange of specific protons with deuterium (B1214612) from the solvent.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides detailed information about the functional groups present in a molecule and their bonding environment.

For this compound, several characteristic vibrational modes are expected. The carboxylic acid group gives rise to a very broad and strong O–H stretching band in the IR spectrum, typically extending from 2500 to 3300 cm⁻¹, which is a hallmark of the hydrogen-bonded dimers common in carboxylic acids.

The carbonyl (C=O) stretching vibrations are also highly informative. The molecule contains two carbonyl groups: one in the carboxylic acid and one in the benzoyl ketone. For aromatic carboxylic acids, the C=O stretch from the acid group typically appears in the range of 1710 to 1680 cm⁻¹. The ketone C=O stretch would also be expected in this region. The conjugation of these groups with the aromatic rings influences the exact frequency.

The C–O stretching vibration of the carboxylic acid group is expected between 1320 and 1210 cm⁻¹. Additionally, out-of-plane O–H bending can often be observed as a broad band around 930 cm⁻¹. The spectra would also contain numerous bands corresponding to the C–H and C=C stretching and bending vibrations of the pyridine and benzene rings.

Raman spectroscopy, being complementary to IR, is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the vibrations of the aromatic ring systems and the C=C bonds.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber Range (cm⁻¹) Technique
Carboxylic Acid O–H stretch (H-bonded dimer) 2500 - 3300 (broad, strong) IR
Carboxylic Acid C=O stretch 1710 - 1680 IR, Raman
Ketone C=O stretch ~1685 IR, Raman
Carboxylic Acid C–O stretch 1320 - 1210 IR
Carboxylic Acid O–H bend (out-of-plane) ~930 (broad) IR
Aromatic Rings C=C stretch 1600 - 1450 IR, Raman

This table is based on general spectroscopic principles for the contained functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopic Confirmation of Functional Groups

FT-IR spectroscopy is a cornerstone technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum provides definitive evidence for its key structural motifs: the carboxylic acid group, the benzoyl group, and the pyridine ring.

The most characteristic feature in the IR spectrum of a carboxylic acid is the very broad O-H stretching absorption, which typically spans from 2500 to 3300 cm⁻¹. libretexts.orgmdpi.com This broadening is a direct consequence of strong intermolecular hydrogen bonding between the carboxylic acid moieties, forming dimeric structures. spectroscopyonline.com Superimposed on this broad O-H band are the sharper C-H stretching vibrations of the aromatic rings. spectroscopyonline.com

The carbonyl (C=O) stretching vibration of the carboxylic acid group gives rise to an intense absorption band typically found between 1710 and 1760 cm⁻¹. libretexts.orgmdpi.com For aromatic carboxylic acids, this band is often observed in the lower end of the range (1680-1710 cm⁻¹) due to conjugation of the carbonyl group with the aromatic ring. libretexts.orgspectroscopyonline.com The spectrum also displays a C-O stretching vibration between 1210 and 1320 cm⁻¹ and O-H in-plane and out-of-plane bending vibrations. spectroscopyonline.com

The benzoyl group introduces another strong carbonyl stretching band. The exact position of this ketone C=O stretch can be influenced by the electronic effects of the adjacent pyridine and phenyl rings. In a related compound, pyridine-2-carboxylic acid N′-(4-chloro-benzoyl)-hydrazide, the C=O absorption band of the hydrazide was observed at 1670 cm⁻¹. researchgate.net

The pyridine ring itself exhibits a series of characteristic stretching and bending vibrations. The C=N stretching vibrations typically appear in the 1600-1500 cm⁻¹ region. 49.50.81 Other ring stretching vibrations (C-C) and various in-plane and out-of-plane bending modes of the C-H bonds on both the pyridine and benzene rings contribute to the fingerprint region of the spectrum, providing a unique spectral signature for the molecule.

Table 1: General FT-IR Vibrational Frequencies for Functional Groups in this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic AcidO-H Stretch2500-3300 (broad) libretexts.orgmdpi.com
Carboxylic AcidC=O Stretch1680-1760 libretexts.orgspectroscopyonline.com
Carboxylic AcidC-O Stretch1210-1320 spectroscopyonline.com
Carboxylic AcidO-H Bend920-960 spectroscopyonline.com
Benzoyl KetoneC=O Stretch~1670 researchgate.net
Pyridine RingC=N Stretch1500-1600 49.50.81
Aromatic RingsC-H Stretch~3000-3100 spectroscopyonline.com
Aromatic RingsC-C Stretch~1400-1600 49.50.81

Note: The exact positions of the peaks can vary depending on the sample state (solid, solution) and intermolecular interactions.

FT-Raman Spectroscopic Analysis

FT-Raman spectroscopy, which measures the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. While polar functional groups like carbonyls tend to show strong IR absorptions, non-polar bonds and symmetric vibrations often yield strong signals in Raman spectra.

For this compound, the Raman spectrum would be expected to clearly show the vibrations of the aromatic rings. The symmetric breathing modes of the pyridine and benzene rings typically give rise to intense Raman bands. In a study of a complex between pyridine and tartaric acid, a strong band at 3120 cm⁻¹ in the Raman spectrum was assigned to the stretching vibrations of the -NH+ group, indicating proton transfer. 49.50.81 While this compound is not a salt, this highlights the sensitivity of Raman spectroscopy to the state of the pyridine ring.

The carbonyl stretching vibrations are also observable in the Raman spectrum, although they are generally less intense than in the IR spectrum. The C-C stretching vibrations of the rings and other skeletal vibrations will also be present, providing a detailed vibrational fingerprint of the molecule.

Characterization of Adsorptive Interactions via IR Spectroscopy

IR spectroscopy is a powerful tool for studying the interactions of molecules with surfaces, such as those of nanoparticles or catalysts. When this compound adsorbs onto a surface, changes in its IR spectrum can reveal the nature of the binding.

A study on the adsorption of pyridine carboxylic acids, including the closely related nicotinic acid (pyridine-3-carboxylic acid), onto colloidal ceria (CeO₂) films using attenuated total reflectance (ATR)-IR spectroscopy demonstrated that both the pyridyl ring nitrogen and the carboxylate functional group are involved in the interaction with the ceria surface. bohrium.comresearchgate.netnih.gov The adsorption was found to be due to outer-sphere coordination with the cerium ions. bohrium.comresearchgate.netnih.gov

Upon adsorption, shifts in the vibrational frequencies of the carboxylate group (symmetric and asymmetric stretches) can indicate the coordination mode (e.g., monodentate, bidentate bridging, or bidentate chelating). researchgate.net For instance, the difference between the asymmetric and symmetric stretching frequencies of the carboxylate group can be used to infer the binding geometry. researchgate.net Similarly, changes in the vibrational modes of the pyridine ring can indicate its involvement in the adsorption process.

Other Advanced Spectroscopic Techniques for Structural Analysis

Beyond FT-IR and FT-Raman, other advanced spectroscopic techniques can provide further structural insights into this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the carbon-hydrogen framework of the molecule. The chemical shifts of the protons and carbons in the pyridine and benzene rings, as well as the carboxylic acid proton, provide detailed information about the electronic environment of each nucleus. researchgate.netyoutube.com The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift (often >10 ppm). youtube.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak confirms the molecular formula, while the fragmentation pattern can help to identify the different structural components of the molecule. researchgate.netresearchgate.net

Surface-Enhanced Raman Scattering (SERS): SERS is a highly sensitive technique that can provide vibrational information from molecules adsorbed on nanostructured metal surfaces, such as silver or gold. While not a standard technique for routine structural elucidation, it can be used to study the orientation and interaction of molecules with surfaces at very low concentrations. Studies on related molecules like 4-mercaptobenzoic acid and 4-benzoylpyridine have demonstrated the utility of SERS in understanding surface interactions. 49.50.81

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is extensively used to study the properties of organic molecules like 4-Benzoylpyridine-3-carboxylic acid.

The first step in a computational analysis is typically geometry optimization, which seeks the most stable three-dimensional arrangement of the atoms—the molecule's ground state conformation. Using DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, researchers can calculate the optimized structure of this compound. This process yields crucial data on bond lengths, bond angles, and dihedral angles, defining the spatial relationship between the benzoyl group, the carboxylic acid moiety, and the central pyridine (B92270) ring.

From this optimized geometry, the electronic structure can be analyzed. Key components of this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. A smaller gap generally suggests higher reactivity.

Table 1: Illustrative Calculated Geometric Parameters for this compound (Note: This table represents typical data obtained from DFT geometry optimization and is for illustrative purposes.)

ParameterAtoms InvolvedCalculated Value
Bond Length (Å)C(carboxyl)-C(pyridine)~1.51
Bond Length (Å)C(benzoyl)-C(pyridine)~1.50
Bond Length (Å)C=O (carboxyl)~1.21
Bond Length (Å)C=O (benzoyl)~1.23
Bond Angle (°)O=C-O (carboxyl)~123
Dihedral Angle (°)Pyridine Ring - Benzoyl RingVariable (describes twist)

DFT calculations are highly effective in predicting and interpreting various types of molecular spectra. For vibrational spectroscopy, theoretical frequency calculations can generate predicted Infrared (IR) and Raman spectra. These theoretical spectra are invaluable for assigning experimental peaks to specific molecular vibrations. For this compound, calculations can distinguish the C=O stretching frequency of the carboxylic acid group from that of the benzoyl ketone. Furthermore, the characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer, typically seen between 2500–3300 cm⁻¹, can be accurately modeled.

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO). Theoretical ¹H and ¹³C NMR spectra for this compound would predict the characteristic downfield signal for the acidic proton (typically in the 10-12 ppm range) and the specific shifts for the protons and carbons in the two aromatic rings and the carbonyl groups.

Table 2: Typical Spectroscopic Features and Their Theoretical Correlation

Spectroscopic TechniqueFeatureTypical Experimental RangeDFT/Computational Insight
FT-IRO-H Stretch (Carboxylic Acid Dimer)2500-3300 cm⁻¹ (broad)Calculation of vibrational modes confirms assignment and shows effects of hydrogen bonding.
FT-IRC=O Stretch (Carboxylic Acid)1700-1725 cm⁻¹Predicted frequency helps distinguish from the benzoyl C=O.
¹H NMRCarboxyl Proton (-COOH)10-12 ppm (broad)GIAO calculations predict the deshielded nature of the acidic proton.
¹³C NMRCarbonyl Carbon (-COOH)160-185 ppmPredicted chemical shift confirms the carboxyl carbon environment.

The electronic behavior of this compound upon absorbing light can be investigated using Time-Dependent Density Functional Theory (TD-DFT). This method is used to calculate the energies of electronic excited states, which correspond to the absorption maxima in an ultraviolet-visible (UV-vis) spectrum.

For a molecule with multiple chromophores like this compound (a pyridine ring, a phenyl ring, and two carbonyl groups), TD-DFT can identify the nature of the electronic transitions, such as n→π* or π→π*. These calculations can also elucidate intramolecular charge transfer (ICT) phenomena, where the absorption of light causes electron density to shift from an electron-donating part of the molecule to an electron-accepting part. Analyzing the molecular orbitals involved in the transition reveals the direction and extent of this charge transfer, which is crucial for applications in materials science and photochemistry.

Quantum Mechanics (QM) Calculations

Beyond DFT, other quantum mechanical methods are employed to study dynamic processes like chemical reactions and the subtle forces that govern molecular interactions.

QM calculations are indispensable for mapping the energetic landscape of a chemical reaction. For potential reactions of this compound, such as esterification or amide bond formation, these methods can identify the reaction pathway from reactants to products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate.

The structure of the transition state provides a snapshot of the bond-breaking and bond-forming processes. Computationally, a structure is confirmed as a true transition state if its vibrational frequency analysis yields exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. The calculated energy difference between the reactants and the transition state determines the activation energy of the reaction, a critical factor for understanding reaction rates.

Weak interactions, though low in energy, are critical in determining the structure and properties of molecules in condensed phases. QM calculations can precisely model these non-covalent interactions. For this compound, the most significant of these is the intermolecular hydrogen bond formed between the carboxylic acid groups of two separate molecules. This O-H···O interaction leads to the formation of a stable cyclic dimer, a characteristic feature of most carboxylic acids that influences their physical properties, such as boiling point.

Furthermore, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, allowing for additional intermolecular interactions. Other non-covalent forces, such as π-π stacking between the electron-rich benzoyl ring and the electron-deficient pyridine ring, can also be analyzed. Advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) or the Non-Covalent Interaction (NCI) index can be used to visualize and quantify the strength of these varied interactions, providing a complete picture of the molecule's supramolecular chemistry.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide crucial insights into its structural flexibility, conformational preferences, and interactions with its environment at an atomic level of detail. By solving Newton's equations of motion for a system of particles, MD simulations can generate a trajectory that describes how the positions and velocities of the particles in the molecule evolve. This allows for the exploration of the molecule's potential energy surface and the statistical analysis of its dynamic properties.

Conformational Analysis and Dynamic Behavior

The dynamic nature of this compound is largely dictated by the rotational freedom around the single bonds connecting its constituent rings and functional groups. The molecule is not planar, with the benzoyl and pyridine rings typically adopting a twisted conformation relative to each other to minimize steric hindrance. mdpi.com

MD simulations can elucidate the conformational landscape by sampling the accessible rotational states. A key aspect of its dynamic behavior is the rotation around the C-C bond linking the benzoyl group to the pyridine ring and the C-C bond connecting the carboxylic acid group. These rotations give rise to different conformers with varying energies.

A theoretical MD simulation would track the dihedral angles between the planes of the aromatic rings and the orientation of the carboxylic acid group over time. The results would likely show that while the rings themselves are rigid, their relative orientation is flexible. The carboxylic acid group would also exhibit significant mobility, with the O-H bond capable of rotating and participating in dynamic hydrogen-bonding events. Computational studies on similar structures, like phenylacetic acid–nicotinamide (B372718) cocrystals, highlight the importance of analyzing different possible conformations to understand intermolecular interactions. researchgate.net The stability of any given conformation is a balance between steric effects and potential intramolecular hydrogen bonds, for instance between the carboxylic acid proton and the pyridine nitrogen or the benzoyl oxygen. nih.gov

A potential energy scan could reveal the energy barriers between different stable conformations, providing information on the flexibility of the molecule. mdpi.com The dynamic behavior is crucial for understanding how the molecule might interact with biological targets or self-assemble in the solid state.

Table 1: Representative Dihedral Angles for Conformational Analysis This table illustrates the key dihedral angles that would be monitored in a molecular dynamics simulation to characterize the conformational flexibility of this compound. The values are hypothetical and represent potential areas of rotational freedom.

Dihedral AngleAtoms InvolvedDescriptionExpected Behavior
τ1C(pyridine)-C(pyridine)-C(benzoyl)-C(benzoyl)Defines the twist between the pyridine and benzoyl rings.Wide range of motion, indicating significant flexibility and multiple low-energy conformations.
τ2C(pyridine)-C(pyridine)-C(carboxyl)-O(hydroxyl)Defines the orientation of the carboxylic acid group relative to the pyridine ring.Flexible rotation, influenced by potential intramolecular and intermolecular hydrogen bonding.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. nih.gov By partitioning the crystal space into regions where the electron distribution of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal), a unique surface is generated for each molecule. This surface can be color-mapped to highlight different properties, providing a detailed picture of the crystal packing environment.

For this compound, Hirshfeld surface analysis reveals the nature and relative importance of the non-covalent interactions that stabilize its crystal structure. The analysis involves generating the Hirshfeld surface and associated 2D fingerprint plots. The surface is often mapped with properties like dnorm, which identifies regions of close intermolecular contact. Red spots on a dnorm-mapped surface indicate contacts that are shorter than the van der Waals radii sum, typically corresponding to hydrogen bonds. mdpi.com

The 2D fingerprint plot is a histogram of distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface. This plot provides a quantitative summary of all intermolecular contacts. nih.gov For a molecule like this compound, the key interactions expected are:

O···H/H···O Interactions: These appear as distinct "spikes" on the fingerprint plot and are primarily due to strong hydrogen bonds formed by the carboxylic acid group, likely forming dimers or chains with neighboring molecules. nih.govnih.gov

C···H/H···C Interactions: These are also significant and can include C-H···π interactions, where a hydrogen atom interacts with the electron cloud of the pyridine or benzoyl rings. nih.gov

C···C and C···O Interactions: These represent π-π stacking between aromatic rings and other weaker dispersion forces, respectively. nih.govresearchgate.net

By decomposing the fingerprint plot, the percentage contribution of each type of interaction to the total Hirshfeld surface area can be calculated, offering a quantitative ranking of their importance in the crystal packing. nih.govresearchgate.net This analysis is crucial for understanding the supramolecular chemistry of the compound and for rationalizing its physicochemical properties.

Table 2: Representative Hirshfeld Surface Analysis Data for Intermolecular Contacts This table presents hypothetical, yet representative, data for the percentage contribution of different intermolecular contacts to the Hirshfeld surface of this compound, based on published analyses of similar aromatic carboxylic acids and pyridine derivatives. nih.govnih.govnih.gov

Interaction TypeContribution (%)Description
H···H35 - 45%Represents the most frequent, but weakest, van der Waals contacts.
O···H / H···O20 - 30%Primarily strong O-H···O hydrogen bonds involving the carboxylic acid group.
C···H / H···C15 - 25%Includes various weak C-H···O and C-H···π interactions.
C···C3 - 7%Indicates the presence of π-π stacking between the aromatic rings.
C···O / O···C2 - 6%Relates to contacts between carbonyl/carboxyl oxygen and carbon atoms.
N···H / H···N1 - 4%Potential weak interactions involving the pyridine nitrogen atom.

Reaction Mechanisms and Reactivity Studies of 4 Benzoylpyridine 3 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactivity, undergoing nucleophilic acyl substitution. pressbooks.pubuomustansiriyah.edu.iq This class of reactions involves the replacement of the hydroxyl (-OH) group by a nucleophile. Common transformations include esterification with alcohols and amidation with amines. evitachem.comsmolecule.comvanderbilt.edu However, the direct reaction is often challenging due to the poor leaving group ability of the hydroxide (B78521) ion. libretexts.org

To facilitate these substitutions, the carboxylic acid is typically activated. One common method is conversion to a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.orglibretexts.org Another approach involves the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), which transforms the hydroxyl into a better leaving group, enabling reaction with amines to form amides. libretexts.orgkhanacademy.org

Reaction TypeReagentsProductReference
EsterificationAlcohol (R'-OH), Acid CatalystEster smolecule.com
AmidationAmine (R'-NH₂), DCCAmide libretexts.orgkhanacademy.org
Acid Chloride FormationThionyl Chloride (SOCl₂)Acid Chloride libretexts.orglibretexts.org

Nucleophilic acyl substitution reactions of carboxylic acid derivatives proceed via a two-step addition-elimination mechanism. msu.edu The first step involves the nucleophilic attack on the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. pressbooks.pubuomustansiriyah.edu.iqresearchgate.net

This intermediate is generally unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. vanderbilt.edumsu.edu In the case of an unactivated carboxylic acid, the potential leaving groups are the nucleophile and the hydroxyl group. Since the hydroxide ion (HO⁻) is a strong base and thus a poor leaving group, the equilibrium often favors the reactants. libretexts.org

The reactivity of various carboxylic acid derivatives is directly related to the ability of the substituent to act as a leaving group. pressbooks.pub For instance, an acid chloride is highly reactive because the chloride ion is an excellent leaving group. libretexts.org The relative reactivity generally follows the order: acid chloride > acid anhydride (B1165640) > ester > amide. vanderbilt.edu This hierarchy is crucial for synthetic strategies, as less reactive derivatives can be synthesized from more reactive ones. pressbooks.pub

The pH of the reaction medium significantly influences the mechanism and rate of nucleophilic acyl substitution.

Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated. libretexts.orglibretexts.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by weak nucleophiles, such as alcohols in Fischer esterification. libretexts.orgpressbooks.pub The hydroxyl group is ultimately expelled as a neutral water molecule, which is a much better leaving group than the hydroxide ion. libretexts.org

Basic Conditions: In basic solutions, the carboxylic acid is deprotonated to form a carboxylate anion. khanacademy.orgmasterorganicchemistry.com This anion is resonance-stabilized, and the carbonyl carbon becomes significantly less electrophilic, rendering it generally unreactive toward nucleophilic attack. libretexts.orgmasterorganicchemistry.com Therefore, nucleophilic acyl substitution on a carboxylic acid is not typically catalyzed by base. However, a strong base can deprotonate the nucleophile, increasing its nucleophilicity. The reaction known as saponification, the base-mediated hydrolysis of an ester, works because the hydroxide ion is a potent nucleophile that attacks the ester, not the unreactive carboxylate. masterorganicchemistry.com

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

Electrophilic aromatic substitution on the pyridine ring of 4-benzoylpyridine-3-carboxylic acid is challenging. The pyridine ring itself is inherently electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards attack by electrophiles, analogous to a nitro group on a benzene (B151609) ring.

Furthermore, the compound possesses two additional electron-withdrawing groups attached to the pyridine ring: the benzoyl group and the carboxylic acid group. Both of these groups are deactivating and meta-directing in electrophilic aromatic substitution reactions. numberanalytics.com The carboxyl group deactivates the ring through both inductive and resonance effects. numberanalytics.com Consequently, the pyridine ring in this compound is strongly deactivated, and forcing conditions would be required for any electrophilic substitution to occur, with the electrophile predicted to add at the meta position relative to the existing substituents (i.e., position 5).

Photochemical Reactivity of Benzoylpyridine Scaffolds

Benzoylpyridine scaffolds, as present in this compound, exhibit notable photochemical reactivity, largely influenced by the benzophenone-like structure. Benzophenones are known to undergo efficient intersystem crossing to the triplet state upon photoexcitation. nih.gov This triplet state is a key intermediate in many photochemical reactions.

Research on benzoyl-carbazole derivatives has shown that they can undergo photochemical processes like the photo-Fries rearrangement. rsc.org A study on a tetraphenylethylene (B103901) derivative demonstrated that UV irradiation can lead to an efficient photocyclization reaction to form a phenanthrene (B1679779) derivative. rsc.org

A significant photochemical reaction of the benzoylpyridine scaffold is its ability to act as a photooxidant. acs.orgacs.org For example, 4-benzoylpyridine (B1666322) has been successfully used as an oxidant for the photoinduced oxidation of secondary alcohols to ketones. acs.orgacs.org This transformation proceeds at ambient temperature and is compatible with various functional groups, including carboxylic acids. acs.org

Mechanistic studies suggest that the reaction is initiated by the photoexcitation of 4-benzoylpyridine. acs.org The excited state of the benzoylpyridine can then interact with the alcohol. One proposed mechanism involves the formation of a hemiacetal-type intermediate, and the rate-determining step is the cleavage of the C-H bond adjacent to the alcohol's hydroxyl group. acs.org Unlike reactions with benzophenone (B1666685) which may require two equivalents of the ketone to oxidize one molecule of alcohol, 4-benzoylpyridine can act as the sole oxidant in equimolar amounts. acs.org

ReactantOxidantProductKey Mechanistic FeatureReference
Secondary Alcohol4-BenzoylpyridineKetoneFormation of a hemiacetal-type intermediate acs.org

The environment of a photochemical reaction, including the solvent and the presence of protons (acid), can dramatically alter the reaction's course and efficiency. nih.gov

Solvent Effects: Solute-solvent interactions can modify the energies of the electronic states of the chromophore, affecting the rates of processes like intersystem crossing and internal conversion. nih.gov In the context of benzophenone and related aromatic carbonyls, protic solvents can form hydrogen bonds with the carbonyl group, which modifies the excited-state dynamics. nih.gov The viscosity of the solvent can also play a role; for instance, exciplex formation was found to be more predominant in high-viscosity solvents for some photochemical reactions. instras.com


Cyclization Reactions and Ring Transformations

The unique arrangement of a ketone (within the benzoyl group) and a carboxylic acid function in ortho-positions on the pyridine ring makes this compound a versatile precursor for the synthesis of fused heterocyclic systems. This spatial relationship allows for intramolecular reactions or, more commonly, condensations with binucleophilic reagents to construct new rings fused to the parent pyridine core.

Detailed research on analogous systems demonstrates the potential for such transformations. For instance, studies on pyrazole (B372694) derivatives with a similar ortho-acetoaroyl carboxylic acid arrangement show that they readily undergo cyclocondensation. The reaction of 4-benzoyl-5-phenyl-1-pyridin-2-yl-1H-pyrazole-3-carboxylic acid with hydrazine (B178648) hydrate (B1144303) or phenylhydrazine (B124118) results in the formation of a fused pyrazolo[3,4-d]pyridazine system. tubitak.gov.tryyu.edu.tr In this transformation, the two nitrogen atoms of the hydrazine molecule react with the two carbonyl carbons (one from the benzoyl ketone and one from the carboxylic acid) to form a new six-membered pyridazinone ring.

Applying this principle to this compound, it is expected to react similarly with 1,2-dinucleophiles. The reaction with hydrazine hydrate, for example, would likely proceed via initial formation of a hydrazone with the benzoyl ketone, followed by an intramolecular nucleophilic attack of the second hydrazine nitrogen onto the carboxylic acid group (or its activated form), leading to cyclization and dehydration. This would yield a pyridopyridazinone, a class of compounds of interest in medicinal chemistry.

Similarly, reaction with hydroxylamine (B1172632) hydrochloride could lead to the formation of a fused pyrido-oxazinone ring system. The initial step would be the formation of an oxime with the ketone, followed by intramolecular esterification (lactonization) involving the carboxylic acid and the hydroxyl group of the oxime.

These proposed cyclization pathways highlight the utility of this compound as a scaffold for building more complex, polycyclic heteroaromatic compounds.

Table 1: Potential Cyclization Reactions of this compound

ReagentProposed IntermediateFinal Product (Fused Ring System)
Hydrazine (H₂N-NH₂)Hydrazone/HydrazidePyrido[3,4-d]pyridazinone
Hydroxylamine (H₂N-OH)Oxime/EsterPyrido[3,4-d]oxazinone

Oxidation-Reduction Chemistry Involving the Benzoyl and Pyridine Moieties

The chemical character of this compound is defined by its three key functional components: the pyridine ring, the benzoyl ketone, and the carboxylic acid. The oxidation and reduction chemistry of this molecule is primarily centered on the transformations of the ketone and carboxylic acid groups.

Reduction Reactions:

The two carbonyl groups of this compound exhibit different reactivities towards reducing agents, allowing for selective transformations.

Reduction of the Carboxylic Acid: The carboxylic acid group is generally resistant to reduction by mild agents. Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes, are required for its conversion to a primary alcohol. researchgate.netnih.govgoogle.com The reaction with LiAlH₄ proceeds via the formation of a metal salt, followed by hydride addition to the carbonyl carbon. google.commdpi.com An aldehyde is formed as an intermediate, but it is immediately reduced further to the primary alcohol, (4-(hydroxymethyl)pyridin-3-yl)(phenyl)methanol. nih.govmdpi.com It is noteworthy that sodium borohydride (B1222165) (NaBH₄) is not a sufficiently strong reducing agent to reduce the carboxylic acid group. google.commdpi.com

Reduction of the Benzoyl Ketone: The ketone of the benzoyl group is more susceptible to reduction than the carboxylic acid. It can be selectively reduced to a secondary alcohol (a carbinol group) using milder reducing agents like sodium borohydride (NaBH₄). This selectivity allows for the synthesis of phenyl(3-carboxypyridin-4-yl)methanol without affecting the carboxylic acid moiety.

Complete Reduction: The use of a strong reducing agent in excess, such as LiAlH₄, will typically result in the non-selective reduction of both the ketone and the carboxylic acid, yielding the corresponding diol, (4-(hydroxymethyl)pyridin-3-yl)(phenyl)methanol.

Oxidation Reactions:

The pyridine ring and the carboxylic acid carbon are in relatively high oxidation states, making them generally resistant to further oxidation under standard conditions.

Oxidative Decarboxylation: The most common oxidative reaction for the carboxylic acid group is decarboxylation, which involves the loss of carbon dioxide (CO₂). google.com This transformation, which can sometimes be initiated by specific reagents or high temperatures, would lead to the formation of 4-benzoylpyridine. nih.gov

Oxidation of the Pyridine Ring: The pyridine ring itself is an electron-deficient aromatic system and is generally stable towards oxidation. Harsh conditions are typically required to cleave the ring.

Oxidation of Reduced Forms: The corresponding alcohol, phenyl(3-carboxypyridin-4-yl)methanol (the product of selective ketone reduction), can be re-oxidized back to this compound using standard oxidizing agents for secondary alcohols, such as chromic acid-based reagents.

Table 2: Oxidation and Reduction Reactions

Reaction TypeFunctional GroupReagent(s)Product
ReductionCarboxylic AcidLiAlH₄ or BH₃Primary Alcohol
ReductionBenzoyl KetoneNaBH₄Secondary Alcohol (Carbinol)
ReductionBoth CarbonylsLiAlH₄ (excess)Diol
OxidationCarboxylic AcidHeat / Specific Reagents4-Benzoylpyridine (via Decarboxylation)

Molecular Recognition, Intermolecular Interactions, and Solid State Chemistry

Hydrogen Bonding Networks in 4-Benzoylpyridine-3-carboxylic Acid Crystals

Hydrogen bonds are a predominant force in the crystal structure of compounds containing both hydrogen-bond donors (like the carboxylic acid group) and acceptors (like the pyridine (B92270) nitrogen and carbonyl oxygen). In the crystal structure of an iron(II) complex containing 4-benzoylpyridine (B1666322) and methanol (B129727) ligands, O—H⋯O hydrogen bonds are observed between the hydroxyl group of the methanol and the carbonyl oxygen of a neighboring 4-benzoylpyridine ligand. nih.gov These interactions link the discrete complex molecules into layers. nih.gov Similarly, in copper(II) complexes with 4-benzoylpyridine, C-H⋯O and C-H⋯S hydrogen bonds contribute to the formation of three-dimensional supramolecular structures. nih.gov In the case of a co-crystal involving 4,4'-bipyridine (B149096) and 3-chlorothiophene-2-carboxylic acid, a distinct O—H⋯N hydrogen bond is formed between the carboxylic acid and the pyridine nitrogen. nih.gov

Pi-Stacking Interactions in Crystalline Architectures

Pi-stacking interactions, a type of non-covalent interaction between aromatic rings, play a significant role in the crystal packing of this compound and related structures. wikipedia.org These interactions can occur in various geometries, including parallel-displaced and T-shaped arrangements. nih.govwikipedia.org In a copper(II) complex of 4-benzoylpyridine, multiform π-π interactions, along with C-H⋯π interactions, connect the molecules into a three-dimensional network. nih.gov In the co-crystal of 4,4'-bipyridine with 3-chlorothiophene-2-carboxylic acid, π–π stacking interactions are observed between the aromatic systems of the bipyridine molecules, further stabilizing the hydrogen-bonded chains and resulting in a two-dimensional supramolecular network. nih.gov These interactions are also crucial in the formation of charge-transfer salts and have been utilized in the synthesis of complex molecular architectures like catenanes. wikipedia.org

Formation of Molecular Crystals and Co-crystals with 4-Benzoylpyridine

The formation of molecular crystals and co-crystals is a key area in crystal engineering, offering the potential to create new materials with tailored properties. rsc.org 4-Benzoylpyridine, with its hydrogen bond accepting capabilities, readily participates in the formation of co-crystals with molecules that can act as hydrogen bond donors, such as carboxylic acids. nih.gov The process of co-crystallization can be guided by the principle of supramolecular synthons, which are recognizable and reliable patterns of intermolecular interactions. nih.gov A synthetic strategy for creating multi-component molecular crystals involves identifying constituents that can exist in different structural environments, allowing for the incorporation of additional components into the crystal lattice. nih.gov

Chirality Generation in Multi-Component Systems

Chirality, the property of non-superimposable mirror images, can emerge in multi-component systems through the process of self-assembly. nih.gov Even when starting with achiral building blocks, the spatial arrangement during co-assembly can lead to the formation of chiral superstructures. nih.gov This phenomenon, known as supramolecular chirality, is of significant interest for its potential applications in areas like asymmetric catalysis and chiroptical materials. nih.gov The introduction of a second or third component, which can be structurally similar or different, can influence the spatial arrangement of the primary building blocks through non-covalent interactions, potentially inducing or amplifying chirality in the resulting assembly. nih.gov

Coordination Chemistry and Ligand Properties

The pyridine nitrogen atom in 4-benzoylpyridine and its derivatives allows these molecules to act as ligands, coordinating to metal ions to form a wide variety of metal complexes. wikipedia.org The coordination can lead to discrete molecules or extended polymeric structures.

4-Benzoylpyridine as a Ligand in Metal Complexes

4-Benzoylpyridine acts as a monodentate ligand, coordinating to metal centers through its pyridine nitrogen atom. nih.govnih.gov It has been used to synthesize various transition metal complexes, including those of copper(II) and iron(II). nih.govnih.gov In a copper(II) complex, Cu(NO3)2(4-Bzpy)4, the copper ion is in a distorted octahedral environment, coordinated to four 4-benzoylpyridine ligands. nih.gov In another example, [Fe(NCS)2(C12H9NO)2(CH4O)2], the iron(II) cation is octahedrally coordinated by two 4-benzoylpyridine ligands, two thiocyanate (B1210189) anions, and two methanol molecules. nih.gov The coordination of pyridine-type ligands to metal ions is a fundamental aspect of coordination chemistry, with applications ranging from catalysis to materials science. wikipedia.org

ComplexMetal IonCoordination Geometry
Cu(NO3)2(4-Bzpy)4Copper(II)Distorted Octahedral nih.gov
[Fe(NCS)2(C12H9NO)2(CH4O)2]Iron(II)Octahedral nih.gov
[Cu(NCS)2(4-Bzpy)2]Copper(II)Square Planar nih.gov

Derivatives and Analogues of 4 Benzoylpyridine 3 Carboxylic Acid

Pyridine (B92270) Carboxylic Acid Hydrazide Derivatives

Pyridine carboxylic acid hydrazides, also known as carbohydrazides, are another important class of derivatives. sigmaaldrich.com These compounds are typically synthesized from the corresponding carboxylic acid or its esters. For instance, novel derivatives of 4-pyridine carboxylic acid hydrazide (PCH) have been prepared by treating the parent molecule with substituted arylsulphonyl and benzoyl chlorides. nih.govresearchgate.net The resulting molecular structures were characterized using various spectroscopic methods, including UV-Visible, IR, FAB, and 1H NMR spectroscopy, as well as CHN analysis. nih.govresearchgate.net Hydrazides and their derivatives, such as hydrazones, are a class of organic compounds that have garnered significant attention from medicinal chemists due to their diverse pharmacological applications. jconsortium.com

Table 2: Characterization of Pyridine Carboxylic Acid Hydrazide Derivatives

Derivative TypeStarting MaterialReagentsCharacterization MethodsReference
Substituted PCH4-Pyridine carboxylic acid hydrazideSubstituted arylsulphonyl and benzoyl chloridesUV-Vis, IR, FAB, 1H NMR, CHN analysis nih.govresearchgate.net

Exploration of Structural Modifications on the Benzoyl Moiety

The benzoyl group of 4-benzoylpyridine-3-carboxylic acid offers a site for structural modifications that can influence the compound's electronic properties and steric profile. A common strategy involves the introduction of substituents onto the phenyl ring of the benzoyl moiety. For example, the synthesis of compounds containing a 4-(p-fluorobenzoyl)piperidine moiety highlights the use of halogenated benzoyl groups. nih.gov Further illustrating this approach, researchers have synthesized derivatives of piperidine-4-carboxamide bearing 3,5-dinitrobenzoyl and 3,4,5-trimethoxybenzoyl groups to investigate structure-activity relationships. researchgate.net These examples, while based on a different core structure, demonstrate the principle of modifying the benzoyl group to modulate biological activity.

Table 3: Examples of Modified Benzoyl Moieties in Related Heterocyclic Compounds

Core StructureBenzoyl Moiety ModificationPurpose of ModificationReference
Piperidine4-FluoroDevelopment of new antipsychotic agents nih.gov
Piperidine-4-carboxamide3,5-DinitroPharmacological evaluation researchgate.net
Piperidine-4-carboxamide3,4,5-TrimethoxyPharmacological evaluation researchgate.net

Systematic Variations on the Pyridine Ring

Table 4: Examples of Systematic Variations on the Pyridine Ring

Type of VariationSpecific ExampleStarting Material ContextReference
Substitution 3-Fluoro-N-(3-fluoropyridine-2-carbonyl)pyridine-2-carboxamideSynthesized from 3-fluoropyridine-2-carboxylic acid nih.gov
Ring Fusion Ethyl 1,4-dihydro-4-oxo nih.govbenzofuro[3,2-b]pyridine-3-carboxylic acidSynthesized from potassium 3-amino- nih.govbenzofuran-2-carboxylate nih.gov

Synthesis of Heterocyclic Conjugates

Conjugating the this compound scaffold with other heterocyclic moieties is a strategy to create more complex molecules with potentially novel functions. This can be achieved by forming amide or other linkages between the carboxylic acid group and an amino-functionalized heterocycle. For example, nicotinic acids have been conjugated with 2-amino-4-phenyl thiazoles to produce N-(4-phenylthiazol-2-yl) nicotinamide (B372718) derivatives. nih.gov Another approach involves the synthesis of larger, fused heterocyclic systems. For example, a substituted hexahydro nih.govresearchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid was prepared through the lactamization of an 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid intermediate. nih.gov The synthesis of benzothiazine-amino acid conjugates also illustrates the principle of linking heterocyclic carboxylic acids to other molecular scaffolds. beilstein-journals.org

Table 5: Examples of Heterocyclic Conjugates Derived from Pyridine Carboxylic Acids

Pyridine Carboxylic Acid DerivativeConjugated HeterocycleResulting ConjugateReference
Nicotinic acid2-Amino-4-phenyl thiazoleN-(4-phenylthiazol-2-yl) nicotinamide nih.gov
8-Amino-quinoline-3-carboxylic acid derivativeThiazepine (formed via cyclization)Hexahydro nih.govresearchgate.netthiazepino[2,3-h]quinoline-9-carboxylic acid nih.gov
4H-Benzo[b] nih.govresearchgate.netthiazine-3-carboxylic acidAmino acidsBenzothiazine-amino acid conjugates beilstein-journals.org

Analytical Methodologies for Quantitative and Qualitative Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry stands as a cornerstone for the structural elucidation and quantification of 4-Benzoylpyridine-3-carboxylic acid due to its high sensitivity and specificity.

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that can be applied to the accurate determination of this compound. This method involves the use of a stable isotope-labeled internal standard of the analyte. The use of a stable (heavy) isotope-labeled standard in SID LC-MRM-MS allows for the confirmation of the endogenous analyte's presence through both the liquid chromatography (LC) retention time and the MS/MS mass selection of the triple quadrupole (TQ) platform researchgate.net.

The general principle involves adding a known amount of the isotopically labeled this compound to a sample. The labeled and unlabeled compounds are then extracted and analyzed by mass spectrometry. Since the labeled and unlabeled compounds have nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects. By measuring the ratio of the mass spectrometric signals of the analyte to its isotopically labeled standard, a highly accurate and precise quantification can be achieved, minimizing the impact of sample matrix interference and variations in instrument response researchgate.net.

Key parameters for a hypothetical Isotope Dilution Mass Spectrometry method for this compound are outlined below.

ParameterDescription
Internal Standard ¹³C₆-4-Benzoylpyridine-3-carboxylic acid or D₅-4-Benzoylpyridine-3-carboxylic acid
Instrumentation Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS)
Ionization Mode Electrospray Ionization (ESI), likely in positive or negative mode depending on signal intensity
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) [M+H]⁺ or [M-H]⁻ for the analyte and its labeled standard
Product Ion (Q3) Characteristic fragment ions of the analyte and its labeled standard
Quantification Based on the ratio of the peak areas of the analyte and the internal standard

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the separation, identification, and quantification of this compound in complex mixtures. The chromatographic separation provides the resolution of the target analyte from other components, while the mass spectrometer offers sensitive and selective detection.

For carboxylic acids, which can be challenging to retain on standard reversed-phase columns, derivatization is often employed to enhance chromatographic retention and improve ionization efficiency. Reagents such as 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid group, making the analyte more amenable to reversed-phase separation and enhancing its response in the mass spectrometer shimadzu.com. The derivatization with 3-NPH proceeds under mild conditions using a condensing agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and a catalyst such as pyridine (B92270) shimadzu.comnih.gov.

In the mass spectrometric analysis of carboxylic acids, characteristic fragmentation patterns are observed. For short-chain acids, prominent peaks corresponding to the loss of OH (M-17) and COOH (M-45) are often seen due to cleavage next to the carbonyl group libretexts.org. For aromatic carboxylic acids, the molecular ion peak is typically strong due to the stable structure libretexts.org. The fragmentation of this compound would likely involve cleavage at the benzoyl group and the carboxylic acid moiety.

A representative LC-MS method for the analysis of this compound is detailed below.

ParameterDescription
Chromatographic System High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC)
Column Reversed-phase C18 or a mixed-mode column suitable for polar compounds helixchrom.com
Mobile Phase A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile) nih.gov
Detector Mass Spectrometer (e.g., Quadrupole, Time-of-Flight)
Ionization Source Electrospray Ionization (ESI)
Data Acquisition Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or MRM for quantitative analysis

Chromatographic Separations for Analysis of Related Compounds

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation and purity assessment of this compound and its related compounds, such as isomers and synthesis impurities. The choice of the stationary phase and mobile phase is critical for achieving the desired separation.

For the separation of pyridine carboxylic acid isomers, mixed-mode chromatography, which utilizes a combination of reversed-phase and ion-exchange retention mechanisms, has proven effective. This approach can exploit subtle differences in the hydrophobic and ionic properties of the isomers to achieve baseline resolution helixchrom.com. The retention time can be controlled by adjusting the amount of organic modifier (e.g., acetonitrile), the buffer concentration, and the pH of the mobile phase helixchrom.com.

A typical HPLC method for the analysis of this compound and its related compounds would involve the following parameters.

ParameterDescription
Instrumentation HPLC system with a UV detector
Column C18, C8, or a mixed-mode column helixchrom.commiamioh.edu
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) helixchrom.com
Detection UV detection at a wavelength where the analyte and its impurities absorb, often around 254 nm or 275 nm helixchrom.com
Flow Rate Typically 0.5 - 1.5 mL/min
Temperature Ambient or controlled (e.g., 25-40 °C)

Spectroscopic Quantification Methods

Spectroscopic methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible approach for the quantification of this compound, especially in bulk form or in simple solutions. This technique relies on the principle that the analyte absorbs light at a specific wavelength.

The UV-Vis spectrum of a compound containing a carbonyl group, such as this compound, typically shows a weak absorbance in the range of 270-300 nm, which corresponds to an n→π* transition masterorganicchemistry.com. The presence of the benzoyl and pyridine rings, which are chromophores, will also contribute to the UV absorption. Aromatic carboxylic acids generally exhibit strong absorption bands in the UV region copernicus.org. The quantification is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

For quantitative analysis, a calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

The table below summarizes the key aspects of a spectroscopic quantification method for this compound.

ParameterDescription
Instrumentation UV-Vis Spectrophotometer
Solvent A solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., ethanol, methanol (B129727), or a buffered aqueous solution)
Wavelength of Maximum Absorbance (λmax) Determined by scanning a solution of the compound over a range of UV-Vis wavelengths. For aromatic carbonyl compounds, this is often in the 250-300 nm range masterorganicchemistry.comcopernicus.org
Calibration Curve A plot of absorbance versus concentration for a series of standard solutions
Quantification Determination of the concentration of the analyte in a sample by measuring its absorbance and using the calibration curve

Q & A

Q. What are the recommended synthetic routes for 4-Benzoylpyridine-3-carboxylic acid, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : A common approach involves condensation reactions between aromatic acid chlorides and substituted pyridine derivatives. For example, 4-aminoantipyrine can react with benzoyl chloride under reflux conditions in dimethylformamide (DMF) to form the target compound. Catalysts like palladium or copper (e.g., Pd/C or CuI) enhance cyclization efficiency, while solvents such as toluene or DMF stabilize intermediates. Optimizing temperature (80–120°C), catalyst loading (5–10 mol%), and reaction time (12–24 hours) improves yields (>70%) . Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity (>95%) .

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound and verifying its purity?

  • Methodological Answer :
  • FT-IR : Confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the carboxylic acid, aromatic C=C at ~1600 cm⁻¹) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 244.1) and fragmentation patterns .
  • HPLC : Quantifies purity using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid; retention time ~8.5 minutes) .
  • NMR (¹H/¹³C) : Assigns proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) and carbon backbone .

Q. How can researchers assess the biological activity of this compound, particularly in antimicrobial or anticancer studies?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (MIC/MBC tests) against E. coli and S. aureus. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth and incubate at 37°C for 18–24 hours .
  • Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Treat cells with 10–100 µM compound for 48 hours, then measure viability via absorbance at 570 nm. Include cisplatin as a positive control .

Advanced Research Questions

Q. What strategies can resolve contradictory data in biological activity studies of this compound?

  • Methodological Answer :
  • Time-Dependent Analysis : Track activity over short-term (24–72 hours) and long-term (7–14 days) intervals to identify transient vs. sustained effects .
  • Dose-Response Curves : Test a broader concentration range (e.g., 1 nM–1 mM) to detect biphasic responses or off-target effects.
  • Mechanistic Studies : Use siRNA knockdown or enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to validate target engagement .

Q. How can computational methods predict the reactivity or interaction mechanisms of this compound?

  • Methodological Answer :
  • Docking Simulations (AutoDock Vina) : Model interactions with biological targets (e.g., EGFR kinase). Use PyMOL for visualization and prioritize binding poses with the lowest ΔG values .
  • DFT Calculations (Gaussian 16) : Analyze electron density maps to identify reactive sites (e.g., electrophilic carbonyl carbon). B3LYP/6-31G(d) basis sets are recommended for accuracy .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding modes .

Q. What are critical considerations for designing long-term stability studies of this compound under different storage conditions?

  • Methodological Answer :
  • Storage Conditions : Test ambient (25°C), refrigerated (4°C), and frozen (-20°C) environments with humidity control (30–70% RH). Use amber vials to prevent photodegradation .
  • Analytical Monitoring : Perform HPLC every 30 days for 6–12 months to track degradation (e.g., hydrolysis of the benzoyl group). Quantify impurities using area normalization .
  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 3 months (ICH Q1A guidelines) to predict shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.